molecular formula C20H16O2 B11961791 4-Methyl-benzoic acid biphenyl-4-yl ester CAS No. 73077-56-2

4-Methyl-benzoic acid biphenyl-4-yl ester

Cat. No.: B11961791
CAS No.: 73077-56-2
M. Wt: 288.3 g/mol
InChI Key: JEKZVVFJHBMTPY-UHFFFAOYSA-N
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Description

4-Methyl-benzoic acid biphenyl-4-yl ester is an organic compound with the molecular formula C20H16O2 and a molecular weight of 288.349 g/mol . This compound is part of the ester family, which are commonly used in various chemical and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-benzoic acid biphenyl-4-yl ester typically involves the esterification reaction between 4-Methyl-benzoic acid and biphenyl-4-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-benzoic acid biphenyl-4-yl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-benzoic acid biphenyl-4-yl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-benzoic acid biphenyl-4-yl ester involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity and its role as a precursor in pharmaceutical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-benzoic acid biphenyl-4-yl ester is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as solubility and melting point, making it distinct from other similar esters .

Properties

CAS No.

73077-56-2

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(4-phenylphenyl) 4-methylbenzoate

InChI

InChI=1S/C20H16O2/c1-15-7-9-18(10-8-15)20(21)22-19-13-11-17(12-14-19)16-5-3-2-4-6-16/h2-14H,1H3

InChI Key

JEKZVVFJHBMTPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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